The synthesis of JNJ-17156516 involves several key steps that are typical in the development of pharmaceutical compounds. While specific proprietary methods may not be publicly detailed, general synthetic routes typically include:
Technical details regarding the exact reaction conditions (temperature, pressure, catalysts) and yields are often proprietary but are crucial for optimizing the synthesis process.
The molecular structure of JNJ-17156516 can be characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
JNJ-17156516 undergoes several chemical reactions during both its synthesis and its metabolic processes once administered.
The mechanism of action for JNJ-17156516 revolves around its role as an antagonist at the cholecystokinin-2 receptor.
The physical and chemical properties of JNJ-17156516 play a significant role in determining its behavior in biological systems:
Relevant data from studies often highlight these properties to support formulation strategies for clinical applications.
JNJ-17156516 has potential applications in scientific research primarily focused on gastrointestinal physiology and pharmacology:
Cholecystokinin (CCK), a brain-gut peptide, regulates nutritional homeostasis through two G protein-coupled receptor subtypes: CCK1 (historically CCK-A) and CCK2 (CCK-B). The CCK1 receptor exhibits high selectivity for sulfated CCK peptides (e.g., CCK-8, CCK-33) over gastrin, with a binding affinity differential of ~500-1000-fold [1] [8]. Structurally, it belongs to the Class A GPCR family, featuring seven transmembrane domains that activate Gq/11-mediated phospholipase C signaling, elevating intracellular calcium [8].
Distribution of CCK1 receptors is physiologically strategic:
Notably, CCK1 receptors exist in two affinity states. High-affinity states (Kd ~50 pM) trigger trophic responses in pancreatic acini, while low-affinity states (Kd ~5 nM) mediate smooth muscle contraction. This duality explains why CCK stimulates pancreatic growth but not gastric proliferation [10].
Table 1: Key Endogenous Ligands for CCK1 Receptors
Ligand | Receptor Affinity | Primary Physiological Actions |
---|---|---|
CCK-8 (sulfated) | High (pKd 7.2–9.9) | Gallbladder contraction, pancreatic secretion, satiety |
CCK-33 | High (pKd 9.3) | Sustained enzyme secretion, gastric emptying inhibition |
Gastrin-17 | Low (pIC₅₀ 6.1) | Weak agonist at supraphysiological concentrations |
CCK-4 | Very low (pIC₅₀ 5.3) | Negligible activity at CCK1 receptors |
Dysregulated CCK1 signaling contributes to multiple gastrointestinal disorders:
CCK1 antagonists counteract these effects by:1) Blocking CCK-induced pancreatic zymogen activation2) Accelerating gastric emptying and colonic transit3) Restoring leptin sensitivity in hypothalamic feeding circuits [3] [6].
Early CCK1 antagonists like dexglumide suffered moderate selectivity (27-fold over CCK2R) and suboptimal pharmacokinetics. JNJ-17156516 emerged as a structurally distinct pyrazolyl-propionate derivative designed for:
Its discovery enabled precise interrogation of CCK1 pathophysiology without confounding CCK2-mediated effects (e.g., anxiety, histamine release) [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0